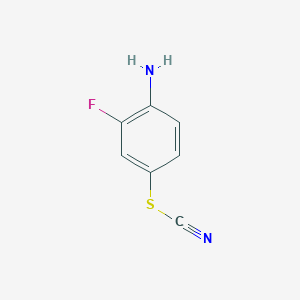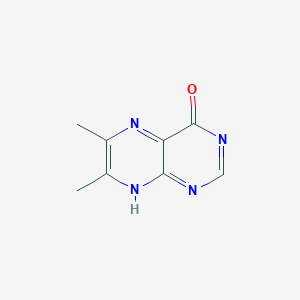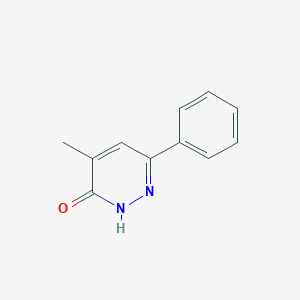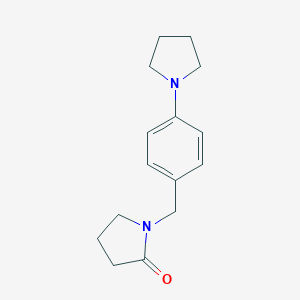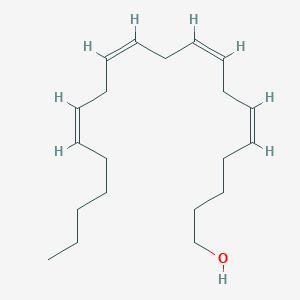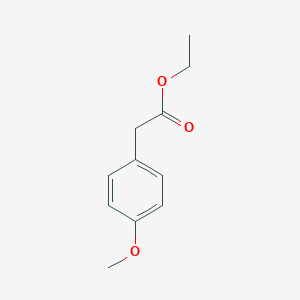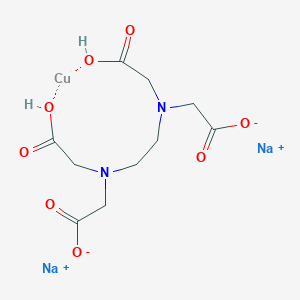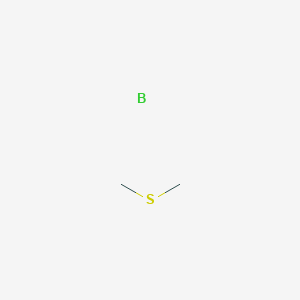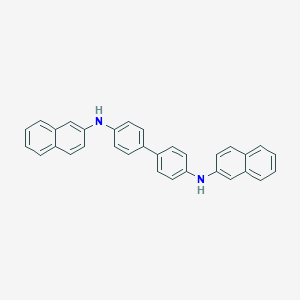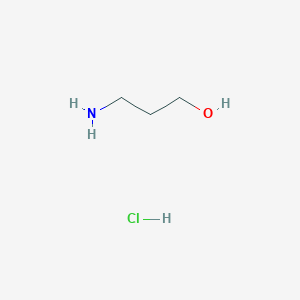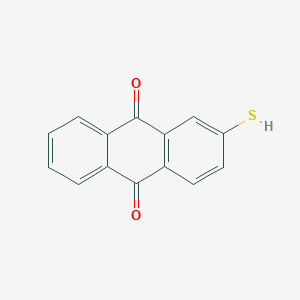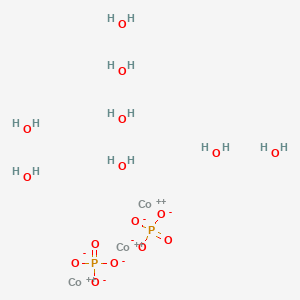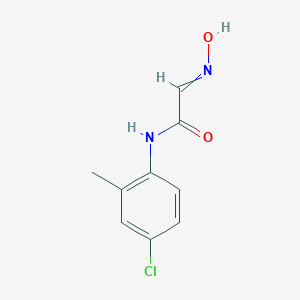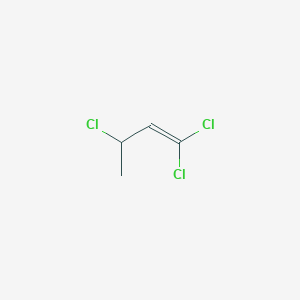
1,1,3-Trichloro-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trichloro-1-butene (TCB) is a colorless liquid that is widely used in various industrial applications. It is a halogenated unsaturated hydrocarbon that is commonly used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemicals. TCB has been extensively studied for its chemical and physical properties, as well as its potential applications in various fields.
作用機序
The mechanism of action of 1,1,3-Trichloro-1-butene is not fully understood, but it is believed to act as an alkylating agent, which can lead to DNA damage and cell death. 1,1,3-Trichloro-1-butene has been shown to have cytotoxic effects on various cell lines, including cancer cells.
生化学的および生理学的効果
1,1,3-Trichloro-1-butene has been shown to have a variety of biochemical and physiological effects on living organisms. In animal studies, 1,1,3-Trichloro-1-butene has been shown to cause liver damage and kidney damage. 1,1,3-Trichloro-1-butene has also been shown to have teratogenic effects, causing birth defects in animal offspring.
実験室実験の利点と制限
1,1,3-Trichloro-1-butene has several advantages as a laboratory reagent, including its high reactivity and its ability to form stable adducts with various molecules. However, 1,1,3-Trichloro-1-butene also has several limitations, including its toxicity and its potential for environmental contamination.
将来の方向性
There are several future directions for research on 1,1,3-Trichloro-1-butene. One area of research is the development of new synthetic methods for 1,1,3-Trichloro-1-butene that are more efficient and environmentally friendly. Another area of research is the study of 1,1,3-Trichloro-1-butene's potential applications in the field of materials science. Finally, further research is needed to fully understand the mechanism of action of 1,1,3-Trichloro-1-butene and its potential implications for human health and the environment.
合成法
1,1,3-Trichloro-1-butene can be synthesized through several methods, including the reaction of 1,3-butadiene with chlorine gas and the reaction of 1,1,3-trichloro-2-butene with sodium hydroxide. The latter method is more commonly used due to its higher yield and lower cost. The synthesis of 1,1,3-Trichloro-1-butene requires careful control of reaction conditions, including temperature, pressure, and reaction time.
科学的研究の応用
1,1,3-Trichloro-1-butene has been extensively studied for its potential applications in various fields. In the agrochemical industry, 1,1,3-Trichloro-1-butene is used as an intermediate in the production of herbicides and insecticides. In the pharmaceutical industry, 1,1,3-Trichloro-1-butene is used as a starting material for the synthesis of various drugs. 1,1,3-Trichloro-1-butene has also been studied for its potential applications in the field of materials science, including the production of polymers and other materials.
特性
CAS番号 |
13279-86-2 |
|---|---|
製品名 |
1,1,3-Trichloro-1-butene |
分子式 |
C4H5Cl3 |
分子量 |
159.44 g/mol |
IUPAC名 |
1,1,3-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3 |
InChIキー |
DXLYBTCQQZDCQD-UHFFFAOYSA-N |
SMILES |
CC(C=C(Cl)Cl)Cl |
正規SMILES |
CC(C=C(Cl)Cl)Cl |
同義語 |
1,1,3-Trichloro-1-butene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



